[(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate
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Overview
Description
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate is a chemical compound with the CAS number 1210149-16-8
Preparation Methods
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Esterification: The final step involves the esterification of the phenoxybenzoic acid with the carbamoyl intermediate.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or carbamoyl groups, using reagents like alkoxides or amines.
The major products formed from these reactions would depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate would depend on its specific interactions with molecular targets. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action .
Comparison with Similar Compounds
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-phenoxybenzoate can be compared with other similar compounds such as:
- [(1-Cyanocyclopentyl)carbamoyl]methyl 2-methoxybenzoate
- [(1-Cyanocyclopentyl)carbamoyl]methyl 2-chlorobenzoate
These compounds share similar structural features but differ in the substituents on the benzoate group. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from these related compounds .
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-phenoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c22-15-21(12-6-7-13-21)23-19(24)14-26-20(25)17-10-4-5-11-18(17)27-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJAPLNAEOSAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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